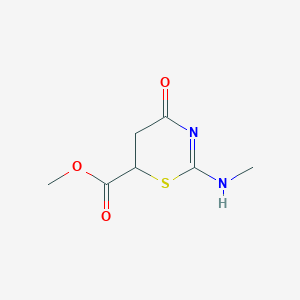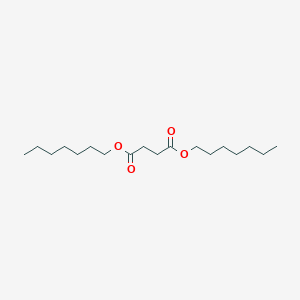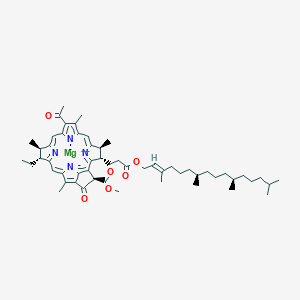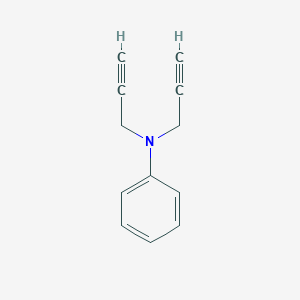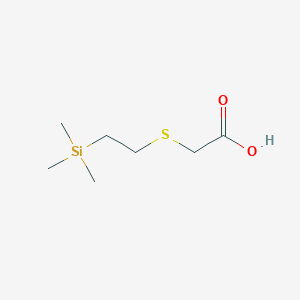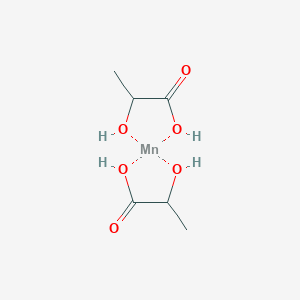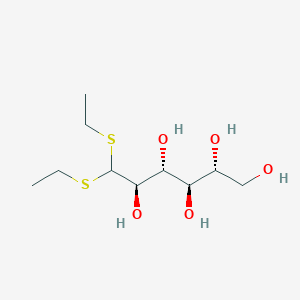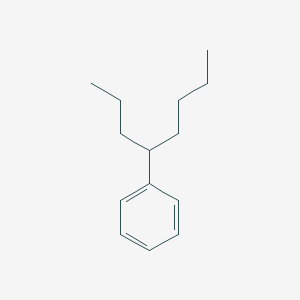
Octane, 4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octane, 4-phenyl- is a chemical compound that has been studied extensively due to its potential applications in scientific research. This compound is also known as 1,2,3,4-tetrahydro-4-phenylnaphthalene and has a molecular formula of C16H16. In
Wissenschaftliche Forschungsanwendungen
Octane, 4-phenyl-, has been used in various scientific research applications. One of the most notable applications is in the field of organic chemistry, where it is used as a starting material for the synthesis of other compounds. It has also been used in the development of new drugs and pharmaceuticals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of octane, 4-phenyl-, is not well understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Octane, 4-phenyl-, has been shown to have various biochemical and physiological effects. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain-relieving drugs. It has also been shown to have anticonvulsant and antidepressant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using octane, 4-phenyl-, in lab experiments is its availability and relatively low cost. It is also a stable compound that can be stored for long periods without degradation. However, one of the limitations of using this compound is its potential toxicity, which can pose a risk to researchers working with it.
Zukünftige Richtungen
There are several future directions for the study of octane, 4-phenyl-. One potential direction is the development of new drugs and pharmaceuticals based on its unique properties. Another potential direction is the study of its potential toxicity and ways to mitigate any risks associated with its use in scientific research. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other fields of research.
Conclusion:
Octane, 4-phenyl-, is a chemical compound that has been studied extensively in scientific research. Its unique chemical properties make it a potential candidate for the development of new drugs and pharmaceuticals. While there are advantages to using this compound in lab experiments, researchers must also be aware of its potential toxicity. Further research is needed to fully understand its mechanism of action and potential applications in other fields of research.
Synthesemethoden
The synthesis of octane, 4-phenyl-, involves the reaction of 1,2,3,4-tetrahydronaphthalene with phenylmagnesium bromide in the presence of a catalyst. This reaction results in the formation of the desired product, which can be purified using various techniques such as chromatography and recrystallization.
Eigenschaften
CAS-Nummer |
18335-17-6 |
|---|---|
Produktname |
Octane, 4-phenyl- |
Molekularformel |
C14H22 |
Molekulargewicht |
190.32 g/mol |
IUPAC-Name |
octan-4-ylbenzene |
InChI |
InChI=1S/C14H22/c1-3-5-10-13(9-4-2)14-11-7-6-8-12-14/h6-8,11-13H,3-5,9-10H2,1-2H3 |
InChI-Schlüssel |
GROXNIDXAIDTMP-UHFFFAOYSA-N |
SMILES |
CCCCC(CCC)C1=CC=CC=C1 |
Kanonische SMILES |
CCCCC(CCC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-](/img/structure/B101386.png)
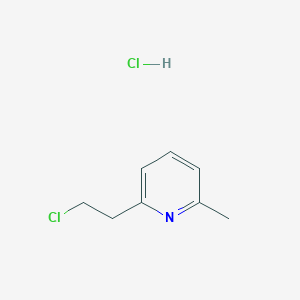
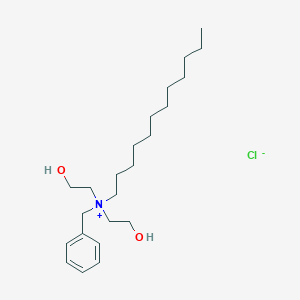
![7,12-Dihydrobenz[a]anthracene](/img/structure/B101390.png)
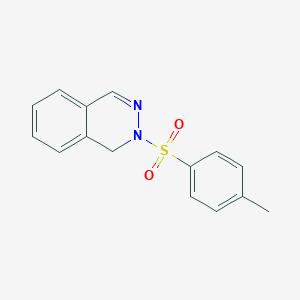
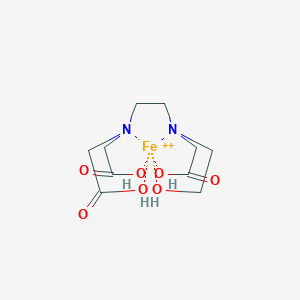
![[4-[[4-(Dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate](/img/structure/B101394.png)
